molecular formula C12H15NO4S B5699154 N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide

N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide

Cat. No. B5699154
M. Wt: 269.32 g/mol
InChI Key: VNNFVYNLDQZIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide, also known as TAT-NBS, is a chemical compound that has been extensively studied for its potential in various scientific research applications. It is a small molecule that is capable of crossing the blood-brain barrier, making it an attractive candidate for neurological research. In

Mechanism of Action

N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide works by inhibiting the activity of enzymes called histone deacetylases (HDACs). HDACs are responsible for removing acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDAC activity, this compound can alter gene expression patterns, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to increase the acetylation of histones, leading to changes in gene expression. This compound has also been shown to increase the levels of proteins involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has a number of advantages for use in lab experiments. It is a small molecule that is capable of crossing the blood-brain barrier, making it suitable for neurological research. It is also relatively easy to synthesize in large quantities with high purity. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects on cellular function are not yet fully understood. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide. One area of research is in the development of this compound-based therapies for neurological disorders. Another area of research is in the development of this compound-based therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on cellular function.

Synthesis Methods

The synthesis of N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide involves the reaction of N-(4-aminophenyl)acetamide with butane-2,3-dione and p-toluenesulfonyl chloride in the presence of triethylamine. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to produce this compound in large quantities and with high purity, making it suitable for use in scientific research.

Scientific Research Applications

N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of neurology. This compound has been shown to be capable of crossing the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been studied for its potential in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[4-(3-oxobutylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9(14)7-8-18(16,17)12-5-3-11(4-6-12)13-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNFVYNLDQZIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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